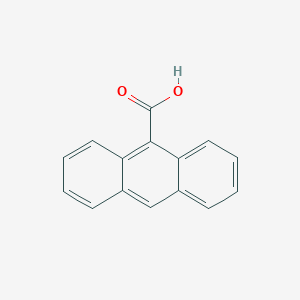

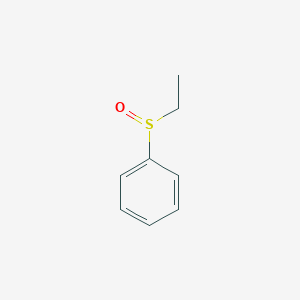

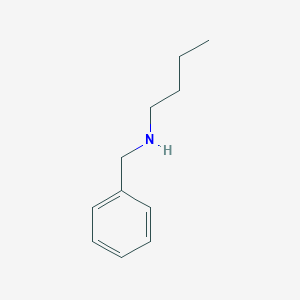

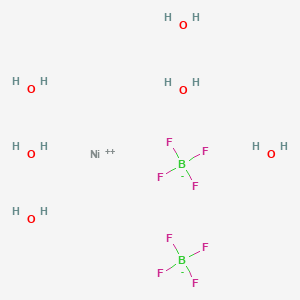

![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)

[3-(Hydroxymethyl)-2-nitrophenyl]methanol

Übersicht

Beschreibung

“[3-(Hydroxymethyl)-2-nitrophenyl]methanol” is a versatile chemical compound used in scientific research1. It exhibits high perplexity, aiding in complex reactions, while its burstiness allows for diverse applications, from drug synthesis to material science1.

Synthesis Analysis

The synthesis of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s worth noting that methanol can be oxidized to formaldehyde by alcohol oxidase (AOX). In the dissimilation pathway, formaldehyde is oxidized to CO2 by formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH)2.Molecular Structure Analysis

The molecular structure analysis of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, the molecular formula of a similar compound, 3-Furanmethanol, is C5H6O23.Chemical Reactions Analysis

The specific chemical reactions involving “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s known that methanol and hydroxymethyl radicals can react with various small inorganic and organic species, which are important for understanding methanol combustion and pyrolysis4.Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, the molecular weight of a similar compound, 3-Furanmethanol, is 98.09993.Wissenschaftliche Forschungsanwendungen

Methanol as a Solvent and Reactant

Methanol is widely recognized for its utility as a basic raw material in chemical syntheses due to its polar nature, allowing it to act as a solvent for many inorganic salts and organic compounds. Its application extends to various chemical reactions, including methanolysis, where it participates as both a reactant and a solvent. Methanol's flammability and toxicity underscore the importance of safe handling practices in research and industrial settings (Offermanns et al., 2014).

Catalytic Activities Involving Nitrophenyl Compounds

Research involving dinuclear Zn(II) complexes has demonstrated their ability to promote cleavage and isomerization of alkyl phosphates, showing potential for applications in nucleic acid chemistry and enzymatic reaction modeling. Such studies provide insights into the reactivity and catalytic potential of nitrophenyl derivatives in complex organic transformations (Tsang et al., 2009).

Crystal Structure Analysis of Nitrophenyl Derivatives

The crystal structure analysis of nitrophenyl derivatives, such as diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate, reveals intricate details about molecular geometry and intermolecular interactions. These analyses are crucial for understanding the physical and chemical properties of nitrophenyl compounds, which can inform their applications in materials science and molecular engineering (Wang et al., 2014).

Proton Transfer Reactions in Methanol-Water Mixtures

The study of proton transfer reactions in methanol-water mixtures involving aliphatic amines and hydroxyamines elucidates the solvent effects on reaction kinetics and mechanisms. Such research is pertinent to understanding the role of solvents in modulating reaction pathways, with implications for synthetic chemistry and catalysis (Naidoo & Sankar, 2001).

Safety And Hazards

The safety and hazards information for “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s important to note that methanol is toxic and may cause blindness6.

Zukünftige Richtungen

The future directions for “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s worth noting that hydroxymethylation can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents5.

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-2-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYWBYBQPIOWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)-2-nitrophenyl]methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

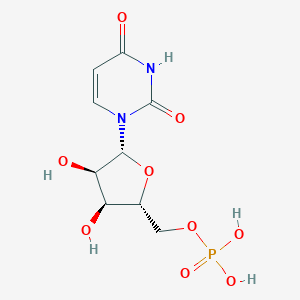

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)